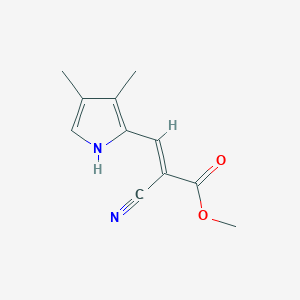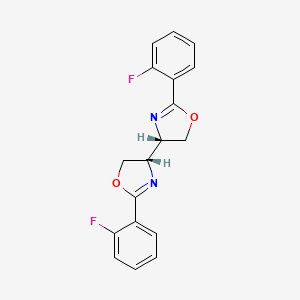
(4S,4'S)-2,2'-Bis(2-fluorophenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two fluorophenyl groups and a tetrahydro-bioxazole core. The presence of fluorine atoms in the phenyl rings imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired tetrahydro-bioxazole compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxazole derivatives, dihydro-bioxazole compounds, and various substituted phenyl derivatives. These products can exhibit different chemical and physical properties, making them useful for diverse applications .
科学的研究の応用
Chemistry
In chemistry, (4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of fluorine atoms can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, (4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials, making them suitable for various applications .
作用機序
The mechanism of action of (4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the phenyl rings can form strong hydrogen bonds and electrostatic interactions with these targets, leading to the modulation of their activity. The compound’s ability to penetrate cell membranes and reach intracellular targets further enhances its efficacy .
類似化合物との比較
Similar Compounds
Similar compounds to (4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole include:
- 2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
- 2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
- 2,2’-Bis(2-bromophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
Uniqueness
The uniqueness of (4S,4’S)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole lies in the presence of fluorine atoms, which impart distinct chemical properties to the compound. These properties include increased stability, enhanced reactivity, and improved interaction with biological targets. Compared to its analogs with different halogen atoms, the fluorinated compound exhibits superior performance in various applications .
特性
分子式 |
C18H14F2N2O2 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
(4S)-2-(2-fluorophenyl)-4-[(4S)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-7-3-1-5-11(13)17-21-15(9-23-17)16-10-24-18(22-16)12-6-2-4-8-14(12)20/h1-8,15-16H,9-10H2/t15-,16-/m1/s1 |
InChIキー |
BGEBBOLRVOCQDU-HZPDHXFCSA-N |
異性体SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2F)[C@H]3COC(=N3)C4=CC=CC=C4F |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2F)C3COC(=N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


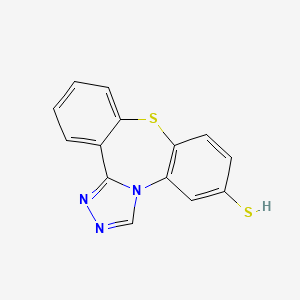
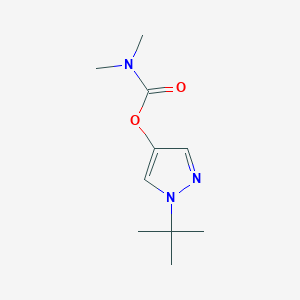
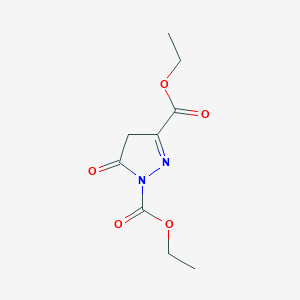
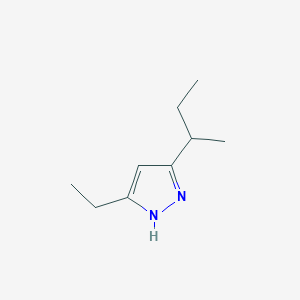
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
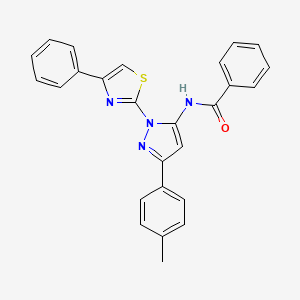
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
